molecular formula C18H14FN3O2 B14734087 N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide CAS No. 5641-52-1

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide

Cat. No.: B14734087
CAS No.: 5641-52-1
M. Wt: 323.3 g/mol
InChI Key: FJMGZXAIFXCYGM-UHFFFAOYSA-N
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Description

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group, a fluorophenoxy group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-(4-fluorophenoxy)aniline with pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide
  • 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Comparison: N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced specificity and potency in certain applications, such as enzyme inhibition or receptor binding .

Properties

CAS No.

5641-52-1

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H14FN3O2/c19-13-1-3-16(4-2-13)24-17-10-14(20)9-15(11-17)22-18(23)12-5-7-21-8-6-12/h1-11H,20H2,(H,22,23)

InChI Key

FJMGZXAIFXCYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=CC=NC=C3)N)F

Origin of Product

United States

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